molecular formula C21H33NO2 B444865 N-cyclododecyl-2-phenoxypropanamide

N-cyclododecyl-2-phenoxypropanamide

Cat. No.: B444865
M. Wt: 331.5g/mol
InChI Key: BFCMYVKPLOVJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclododecyl-2-phenoxypropanamide is a synthetic amide derivative characterized by a cyclododecyl group attached to the nitrogen atom and a phenoxy substituent at the 2-position of the propanamide backbone.

Properties

Molecular Formula

C21H33NO2

Molecular Weight

331.5g/mol

IUPAC Name

N-cyclododecyl-2-phenoxypropanamide

InChI

InChI=1S/C21H33NO2/c1-18(24-20-16-12-9-13-17-20)21(23)22-19-14-10-7-5-3-2-4-6-8-11-15-19/h9,12-13,16-19H,2-8,10-11,14-15H2,1H3,(H,22,23)

InChI Key

BFCMYVKPLOVJLZ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1CCCCCCCCCCC1)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC1CCCCCCCCCCC1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Hydrophobicity: The cyclododecyl group in this compound confers higher hydrophobicity (LogP ~5.2) compared to the diphenylethyl analog (LogP ~4.8). This may limit aqueous solubility but enhance membrane permeability.
  • Stability : The diphenylethyl analog exhibits superior stability due to its compatibility with cyclodextrin inclusion complexes, a strategy less feasible for the bulky cyclododecyl group .
  • Aromatic Interactions: The methoxynaphthalene moiety in the diphenylethyl analog enables stronger π-π stacking compared to the simpler phenoxy group in the cyclododecyl derivative.

Supramolecular Behavior

Cyclodextrin inclusion complexes are well-documented for enhancing drug solubility and stability. While (S)-naproxen forms stable complexes with native cyclodextrins (stability constant ~1,200 M⁻¹), the cyclododecyl derivative’s steric bulk likely reduces its affinity for such hosts. In contrast, the diphenylethyl analog’s methoxynaphthalene group facilitates stronger host-guest interactions, as seen in its improved stability .

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